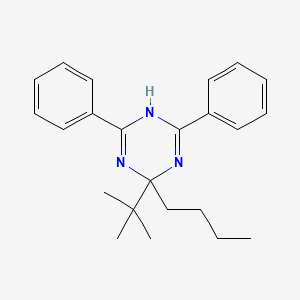![molecular formula C15H21BrN2O B12563089 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide CAS No. 153001-08-2](/img/structure/B12563089.png)
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzoyl-5,8-diazaspiro[45]decan-5-ium bromide is a chemical compound known for its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide typically involves the reaction of benzoyl chloride with a diazaspiro compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure. The reaction mixture is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding halide derivatives.
Wissenschaftliche Forschungsanwendungen
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, leading to inhibition of their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
- 8-(benzo[b]thiophen-4-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide
Uniqueness
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
153001-08-2 |
|---|---|
Molekularformel |
C15H21BrN2O |
Molekulargewicht |
325.24 g/mol |
IUPAC-Name |
8-aza-5-azoniaspiro[4.5]decan-8-yl(phenyl)methanone;bromide |
InChI |
InChI=1S/C15H21N2O.BrH/c18-15(14-6-2-1-3-7-14)16-8-12-17(13-9-16)10-4-5-11-17;/h1-3,6-7H,4-5,8-13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ZTMIACMHCLZOIX-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+]2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



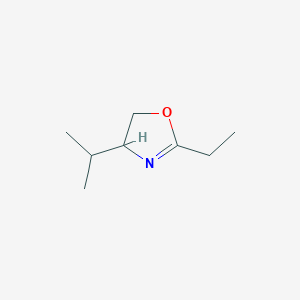
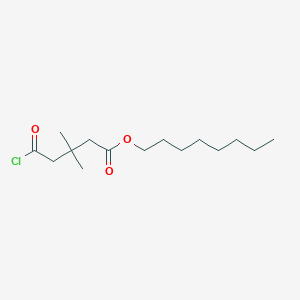
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)
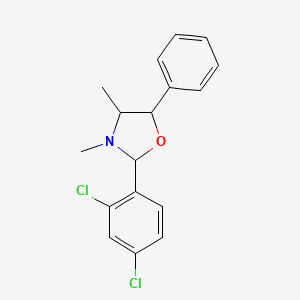
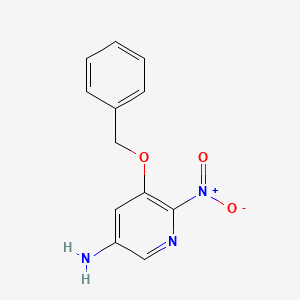
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
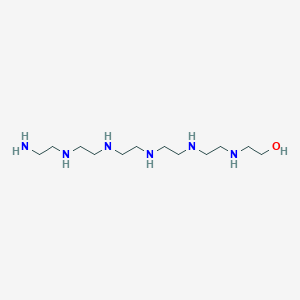

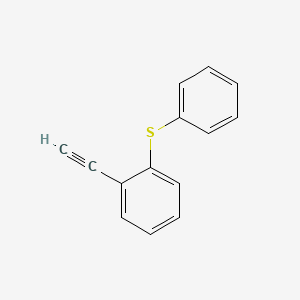
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
